molecular formula C16H18BrN3O B2537667 3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide CAS No. 1448057-28-0

3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide

Cat. No.: B2537667
CAS No.: 1448057-28-0
M. Wt: 348.244
InChI Key: VOXFRNOOZRSHDK-UHFFFAOYSA-N
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Description

3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a bromine atom attached to the benzene ring and an indazole moiety, which is a bicyclic structure containing both benzene and pyrazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: Used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding.

    Chemical Biology: Employed as a probe to study the function of specific proteins and enzymes.

    Pharmaceutical Development: Investigated for its potential to be developed into drugs for various diseases, including cancer and inflammatory disorders.

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives, to which this compound belongs, can interact with multiple receptors and have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indazole derivatives have been shown to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Indazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Indazole derivatives have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

Indazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Bromination: The benzene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The final step involves the coupling of the brominated benzene derivative with the indazole moiety through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The indazole moiety can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.

    Amidation and Esterification: The amide bond can be modified through reactions with acids or alcohols, forming esters or other amide derivatives.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Amidation: EDCI, HOBt, DCC (dicyclohexylcarbodiimide)

Major Products

    Substitution Products: Various nucleophiles can replace the bromine atom, leading to a wide range of substituted benzamides.

    Oxidation Products: Oxidized forms of the indazole moiety.

    Reduction Products: Reduced forms of the indazole moiety.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, which have diverse biological activities.

    Benzamide Derivatives: Other benzamide compounds with different substituents on the benzene ring.

Uniqueness

3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the indazole moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-20-15-8-3-2-7-13(15)14(19-20)10-18-16(21)11-5-4-6-12(17)9-11/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXFRNOOZRSHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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